molecular formula C13H9F2N B11889664 2-(Difluoromethyl)naphthalene-8-acetonitrile

2-(Difluoromethyl)naphthalene-8-acetonitrile

Cat. No.: B11889664
M. Wt: 217.21 g/mol
InChI Key: TVYBXRRJKDDYRP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-8-acetonitrile is an organic compound with the molecular formula C12H8F2N. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and acetonitrile functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)naphthalene-8-acetonitrile typically involves the introduction of the difluoromethyl group to a naphthalene derivative. One common method is the difluoromethylation of naphthalene-8-acetonitrile using difluorocarbene precursors under basic conditions. Reagents such as FSO2CF2CO2TMS, CF2N2, and HCF2SO2R are known to generate difluorocarbene, which can then insert into various bonds to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using transition-metal catalysts. These methods allow for the efficient and selective introduction of the difluoromethyl group into the naphthalene framework, making the process suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-8-acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Primary amines

    Substitution: Halogenated or nucleophile-substituted naphthalene derivatives

Scientific Research Applications

2-(Difluoromethyl)naphthalene-8-acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-8-acetonitrile involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Difluoromethyl)naphthalene: Lacks the acetonitrile group but shares the difluoromethyl-naphthalene core.

    Naphthalene-8-acetonitrile: Lacks the difluoromethyl group but contains the acetonitrile-naphthalene core.

Uniqueness

2-(Difluoromethyl)naphthalene-8-acetonitrile is unique due to the presence of both difluoromethyl and acetonitrile groups, which confer distinct reactivity and interaction profiles compared to its analogs. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

Molecular Formula

C13H9F2N

Molecular Weight

217.21 g/mol

IUPAC Name

2-[7-(difluoromethyl)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H9F2N/c14-13(15)11-5-4-9-2-1-3-10(6-7-16)12(9)8-11/h1-5,8,13H,6H2

InChI Key

TVYBXRRJKDDYRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)CC#N

Origin of Product

United States

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